molecular formula C7H7N3O B3350494 5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one CAS No. 28491-56-7

5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B3350494
CAS No.: 28491-56-7
M. Wt: 149.15 g/mol
InChI Key: MPHXRPPEGGOUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds in acetic acid leads to the formation of pyrazolopyrimidine derivatives . Another method involves the use of trifluoroacetic acid as a solvent, which predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 5-position and the pyrazolo[1,5-a]pyrimidine core contribute to its high potency as a kinase inhibitor and its potential as an anti-cancer agent .

Properties

IUPAC Name

5-methyl-1H-pyrazolo[1,5-a]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-2-3-10-6(8-5)4-7(11)9-10/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHXRPPEGGOUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=O)NN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501669
Record name 5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28491-56-7
Record name 5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Reactant of Route 2
5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Reactant of Route 3
5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Reactant of Route 4
5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Reactant of Route 5
5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Reactant of Route 6
5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.